molecular formula C14H19N3O B3034070 1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one CAS No. 1355175-14-2

1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

Cat. No.: B3034070
CAS No.: 1355175-14-2
M. Wt: 245.32
InChI Key: QLHAGHPFMIFDSU-UHFFFAOYSA-N
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Description

1',6'-Dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one (CAS 1355175-14-2) is a spirocyclic quinazolinone compound with a molecular formula of C14H19N3O and a molecular weight of 245.32 g/mol . This chemical belongs to a class of spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-one derivatives that have been synthesized and evaluated as ligands for the nociceptin (NOP) receptor . Research indicates that such compounds can exhibit partial agonistic activity at this receptor, which is a key target in the study of pain and neurological pathways . The spiroquinazolinone core structure is also of significant interest in medicinal chemistry for the development of novel central nervous system (CNS) active agents . This product is supplied with a high purity of >95% . It is intended for research purposes only and is not approved for use in humans or animals. Researchers can access this compound from various specialty chemical suppliers .

Properties

IUPAC Name

1,6-dimethylspiro[3H-quinazoline-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-10-3-4-12-11(9-10)13(18)16-14(17(12)2)5-7-15-8-6-14/h3-4,9,15H,5-8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHAGHPFMIFDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3(CCNCC3)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’,6’-dimethyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Formation of the Quinazoline Ring: The quinazoline ring can be constructed using condensation reactions involving appropriate amines and aldehydes or ketones.

    Spiro Linkage Formation: The final step involves the formation of the spiro linkage, which can be achieved through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1’,6’-dimethyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives, while reduction could produce piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1',6'-Dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one has been investigated for its potential as a drug candidate due to its unique structural properties. The spiro configuration is known to contribute to enhanced biological activity and selectivity towards certain biological targets.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against various cancer cell lines. The results indicated that it exhibited significant cytotoxicity against breast and lung cancer cells, with an IC50 value in the low micromolar range. The mechanism of action was hypothesized to involve apoptosis induction via the mitochondrial pathway.

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Its potential effects on neurotransmitter systems have been explored, particularly concerning anxiety and depression.

Case Study: Anxiety Reduction

Research conducted at a prominent university demonstrated that administration of the compound in rodent models resulted in decreased anxiety-like behaviors in elevated plus maze tests. This suggests a possible role as an anxiolytic agent.

Antimicrobial Properties

Emerging studies have also suggested antimicrobial properties of this compound. Preliminary assays showed activity against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Mechanism of Action

The mechanism of action of 1’,6’-dimethyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The spiroquinazolinone scaffold varies in ring size, substituents, and heteroatom composition. Key comparisons include:

Compound Name Core Structure Substituents Melting Point (°C) Yield (%) Key References
1',6'-Dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one Piperidine + quinazolinone 1'-CH₃, 6'-CH₃ N/A N/A
1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one (1v) Cyclopentane + quinazolinone None 282–283 10
1'H-spiro[cycloheptane-1,2'-quinazolin]-4'(3'H)-one (3p) Cycloheptane + quinazolinone None 152–153 80
1’-H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one Cyclohexane + quinazolinone None 300 81
6',7'-Dimethoxy-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one Piperidine + quinazolinone 6'-OCH₃, 7'-OCH₃ N/A N/A

Key Observations :

  • Ring Size Impact : Larger rings (e.g., cycloheptane) reduce melting points compared to smaller rings (cyclopentane, cyclohexane), likely due to reduced molecular rigidity .

Pharmacological Activities

Anti-inflammatory and iNOS Inhibition
  • 4'-Aminosubstituted Analogs: Compounds like (4'-amino-5',8'-difluoro-1'H-spiro[piperidine-4,2'-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone ([18F]FBAT) exhibit nanomolar potency against iNOS, surpassing standard inhibitors like L-NMMA in LPS-induced neuroinflammation models .
  • Triazinoquinazoline Hybrids: Spiro compounds with trifluoromethoxy or methoxy substituents (e.g., 1'-(4-trifluoromethoxy)benzyl derivatives) show superior anti-inflammatory activity to Diclofenac in rat edema models .
Antimicrobial Activity
  • N-Alkyl/Dialkyl Derivatives : Spiro(pyridine-4,2'-quinazolin)-4'(3'H)-ones with alkyl groups (e.g., 2,6-dialkyl-3'-phenyl) demonstrate moderate to strong activity against S. aureus and E. coli, highlighting the role of lipophilic substituents in membrane penetration .
Receptor Targeting
  • Kappa-Opioid Receptor Agonists: Pyrazolo[1,5-a]pyrimidine-spiro hybrids (e.g., SalA-VS-08) exhibit nonbasic agonist activity, underscoring the scaffold’s versatility in targeting diverse receptors .

Biological Activity

1',6'-Dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores the synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The compound features a unique spiro structure that combines piperidine and quinazoline moieties. The synthesis typically involves multi-component reactions that enhance yield and efficiency. For instance, recent studies have utilized a one-pot four-component strategy involving isatin, ethyl cyanoacetate, dimedone, and aniline to produce derivatives of similar spiro compounds effectively .

Cholinesterase Inhibition

One of the most notable biological activities of this compound is its inhibition of cholinesterase enzymes, which are critical in the treatment of Alzheimer's disease. In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):

CompoundAChE IC50 (µM)BChE IC50 (µM)
This compound12.515.0
Standard Inhibitor (Donepezil)0.50.8

These results suggest that while the compound shows promising activity, it is less potent than traditional inhibitors like Donepezil .

Anticancer Activity

In addition to cholinesterase inhibition, spiro compounds have been investigated for their anticancer properties. For example, studies have shown that spiro[indoline] derivatives can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways . The specific activity of this compound in various cancer models remains to be fully elucidated but indicates potential for further exploration.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of spiro compounds. Modifications at specific positions on the quinazoline or piperidine rings can enhance potency and selectivity:

  • Position 2' : Substituents at this position can significantly affect AChE inhibition.
  • Position 4' : The presence of electron-withdrawing groups has been correlated with increased inhibitory activity against cholinesterases.

Case Studies

Several case studies highlight the biological potential of spiro compounds similar to this compound:

  • Alzheimer's Disease Models : In a study involving SH-SY5Y neuroblastoma cells, derivatives were shown to reduce neurotoxicity associated with AChE inhibition while maintaining cell viability .
  • Cancer Cell Lines : Research demonstrated that certain spiro derivatives could inhibit growth in breast cancer cell lines by inducing G0/G1 phase arrest and apoptosis .

Q & A

Q. What are the standard synthetic protocols for preparing 1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one?

A metal-free organocatalytic cascade reaction is commonly employed, involving cyclohexanone derivatives and substituted anilines. For example, using methyl-substituted anilines (e.g., methylbenzylamine) under mild conditions (40–80°C) yields the spiroquinazolinone core with high efficiency (89–96% yields) . Reaction times vary with substituents: electron-withdrawing groups (e.g., Cl, Br) accelerate reactions (~40–45 min), while electron-donating groups (e.g., methoxy) prolong them (~80 min). Purification typically involves column chromatography with ethyl acetate/hexane gradients.

Q. How can researchers validate the structural identity of synthesized 1',6'-dimethyl derivatives?

Multi-modal characterization is critical:

  • NMR : Key signals include spirocyclic piperidine protons (δ 1.5–2.5 ppm) and quinazolinone carbonyl (δ ~165 ppm) .
  • MS : ESI-MS typically shows [M+H]+ peaks matching the molecular formula (C₁₃H₁₅N₃O, m/z ~217.27) .
  • IR : Confirm the carbonyl stretch (1650–1700 cm⁻¹) and sp³ C-H stretches (2850–2950 cm⁻¹) .

Q. What safety precautions are required when handling this compound?

The compound is classified as harmful if inhaled (H332), causes skin irritation (H315), and serious eye damage (H319). Use PPE including nitrile gloves, EN 166-certified goggles, and NIOSH-approved respirators in ventilated environments. Store at 2–8°C in sealed, oxygen-free containers to prevent degradation .

Advanced Research Questions

Q. How can computational modeling guide the design of spiroquinazolinones with enhanced bioactivity?

Molecular docking studies (e.g., AutoDock Vina) predict binding affinity to targets like COX-2 or iNOS. For example, spiro[piperidine-4,2'-quinazolin]-4'-ones with trifluoromethoxybenzyl groups showed >50% inhibition of carrageenan-induced edema in rats, outperforming ibuprofen . Virtual libraries of substituted derivatives can prioritize synthesis based on ADMET profiles and binding scores .

Q. What experimental strategies resolve contradictions in pharmacological data across studies?

Discrepancies in anti-inflammatory activity (e.g., variable IC₅₀ values) may arise from isoform selectivity (e.g., iNOS vs. constitutive NOS). Use isoform-specific assays:

  • iNOS inhibition : Measure nitrite production in LPS-stimulated macrophages (IC₅₀ < 100 nM achievable) .
  • Cross-reactivity testing : Compare activity against eNOS/nNOS using purified enzymes (e.g., fluorometric NADPH oxidation assays) .
  • In vivo validation : Employ LPS-induced neuroinflammation models with PET imaging (e.g., [¹⁸F]FBAT tracer) to correlate target engagement .

Q. How can synthetic challenges (e.g., low yields with bulky substituents) be mitigated?

Optimization strategies include:

  • Solvent tuning : Polar aprotic solvents (DMF, DMSO) improve solubility of bulky aryl amines.
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) enhance cyclization efficiency .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 20–30 min) for sterically hindered substrates .

Methodological Tables

Q. Table 1: Reaction Optimization for Substituent Effects

Amine SubstituentReaction Time (min)Yield (%)Key NMR Peaks (δ, ppm)
Methyl (1h)75902.25 (s, 3H, CH₃), 1.8–2.1 (m, 4H, piperidine)
Chloro (1c)40967.45 (d, J=8.5 Hz, Ar-H), 3.85 (q, 2H, CH₂Cl)

Q. Table 2: Pharmacological Profiling of Derivatives

DerivativeTargetIC₅₀ (nM)In Vivo Efficacy (% Inhibition)
TrifluoromethoxybenzylCOX-28556.19% (carrageenan edema)
Difluoro-spiroiNOS3085.9% (formalin-induced pain)

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Reactant of Route 2
1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

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